molecular formula C6H5Cl2N B009390 3,5-Dichloro-4-methylpyridine CAS No. 100868-46-0

3,5-Dichloro-4-methylpyridine

Cat. No.: B009390
CAS No.: 100868-46-0
M. Wt: 162.01 g/mol
InChI Key: YBHYECGRNFZJPC-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methylpyridine: is an organic compound with the molecular formula C6H5Cl2N . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a methyl group at the 4th position on the pyridine ring. This compound is a colorless to light yellow liquid and is used in various chemical syntheses and industrial applications .

Mechanism of Action

Target of Action

3,5-Dichloro-4-methylpyridine is a key intermediate in the synthesis of several substituted pyridine-3-sulfonyl chlorides . These compounds are of high importance for industry and agriculture, serving as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .

Mode of Action

The compound interacts with its targets through a process known as diazotation . This involves the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides to synthesize the corresponding pyridine-3-sulfonyl chlorides . The conditions for this synthesis are optimized by taking into account the detailed understanding of this substitution .

Biochemical Pathways

The compound affects the Suzuki–Miyaura (SM) cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

The compound’s success in the sm cross-coupling pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of this compound is the synthesis of several substituted pyridine-3-sulfonyl chlorides . These compounds are then converted to pyridine-3-sulfonic acids and -sulfonyl amides . These acids find use as pharmaceuticals, plant growth regulators, herbicides, etc .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of polar solvents . For instance, isomeric conversion of 3,5-dichloro-3-cyano-4-methylpyridine-2,6 (1H)-dione to 5,5-dichloro-3-cyano-4-methylpyridine-2,6 (1H)-dione occurs in polar solvents . This shows that the compound’s action, efficacy, and stability can be influenced by the environment in which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-methylpyridine typically involves the chlorination of 4-methylpyridine. One common method is the reaction of 4-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 3rd and 5th positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted pyridines with various functional groups depending on the nucleophile used.
  • Biaryl compounds from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemistry: 3,5-Dichloro-4-methylpyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. They are investigated for their roles as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs .

Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the synthesis of materials with specific properties for industrial applications .

Comparison with Similar Compounds

  • 3,5-Dichloro-4-cyanopyridine
  • 3,5-Dichloro-4-hydroxypyridine
  • 3,5-Dichloro-4-trifluoromethylpyridine

Comparison: 3,5-Dichloro-4-methylpyridine is unique due to the presence of a methyl group at the 4th position, which can influence its reactivity and physical properties. Compared to its analogs with different substituents, it may exhibit distinct chemical behavior and biological activity. For example, the trifluoromethyl derivative may have enhanced lipophilicity and different electronic properties, affecting its interaction with biological targets .

Properties

IUPAC Name

3,5-dichloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHYECGRNFZJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449543
Record name 3,5-Dichloro-4-picoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100868-46-0
Record name 3,5-Dichloro-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100868-46-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4-picoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-4-methylpyridine
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Synthesis routes and methods I

Procedure details

3,5-Dichloropyridine (2.04 g, 13.5 mmol) in THF (5 ml) was added dropwise to a solution of LDA [prepared from diisopropylamine (1.9 ml, 13.5 mmol) and n-butyllithium (1.6M, 8.4 ml, 13.5 mmol)] in THF (25 ml) at -70° C. After stirring at this temperature for 5 min, iodomethane (0.85 ml, 13.5 mmol) was added and the reaction mixture stirred for a further 1.5 h at -70° C. Saturated sodium hydrogen carbonate solution (20 ml) and dichloromethane (20 ml) was added and the organic phase separated, dried (MgSO4), and concentrated in vacuo. The residue was subjected to chromatography (SiO2 ; Et2O-hexane, 1:3) to afford the title compound (1.16 g) as a pale yellow solid; δH (CDCl3) 2.46 (3H, s, Me), and 8.36 (2H, s, pyridine H2, H6).
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.85 mL
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reactant
Reaction Step Two
Quantity
20 mL
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reactant
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20 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3,5-Dichloropyridine (2.04 g, 13.5 mmol) in THF (5 ml) was added dropwise to a solution of LDA [prepared from diisopropylamine (1.9 ml, 13.5 mmol) and n -BuLi (1.6M; 8.4 ml, 13.5 mmol)] in THF (25 ml) at -70° C. After stirring at this temperature for 5 min, iodomethane (0.85 ml, 13.5 mmol) was added and the reaction mixture stirred for a further 1.5h at -70° C. Saturated NaHCO3 (20 ml) and CH2Cl2 (20 ml) were added, the organic phase separated, dried (MgSO4), and concentrated in vacuo. The residue was subjected to chromatography (SiO2 ; Et2O/hexane, 1.:3) to afford the title compound (1.16 g) as a pale yellow solid. δH (CDCl3) 2.46 (3H, s, Me), and 8.36 (2H, s, pyridine H2, H6).
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
8.4 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1.5h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of diisopropylamine (10.5 mL) in dry tetrahydrofuran (150 mL) is cooled to -75° C. and treated with a solution of butyl lithium in hexane (30 mL; 2.5 M) during 10 minutes. After stirring for 1 hour at -75° C. the mixture is treated with a solution of 3,5-dichloropyridine (10.8 g) in dry tetrahydrofuran (55 mL) and stirred for a further 30 minutes. It is then treated with methyl iodide (4.7 mL) in dry tetrahydrofuran (10 mL) during 10 minutes, and the solution is allowed to rise gradually to room temperature. After stirring for 2 hours, the mixture is treated with saturated aqueous sodium bicarbonate solution (50 mL), followed by diethyl ether (100 mL). The organic layer is washed with brine, dried and evaporated, and the resulting residue is subjected to flash chromatography, to give 3,5-dichloro-4-methylpyridine (10.6 g), m.p. 46°-47° C.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
10.8 g
Type
reactant
Reaction Step Four
Quantity
55 mL
Type
solvent
Reaction Step Four
Quantity
4.7 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Dichloro-4-methylpyridine
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3,5-Dichloro-4-methylpyridine
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3,5-Dichloro-4-methylpyridine
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3,5-Dichloro-4-methylpyridine
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3,5-Dichloro-4-methylpyridine

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